molecular formula C6H12N2 B1590701 1,4-Diazabicyclo[3.2.1]octane CAS No. 5167-08-8

1,4-Diazabicyclo[3.2.1]octane

Cat. No. B1590701
CAS RN: 5167-08-8
M. Wt: 112.17 g/mol
InChI Key: KYCAEEFYFFBAAP-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic organic compound with the formula N₂(C₂H₄)₃. It is a colorless solid and a highly nucleophilic tertiary amine base. DABCO is widely used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO can be synthesized through various methods, including nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to 3-keto-1,2-diazabicycloalkanes, which are then reduced to 1,2-diazabicycloalkanes .


Molecular Structure Analysis

DABCO has a bicyclic structure with three diazacyclohexane rings. The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the rings adopt boat conformations .


Chemical Reactions Analysis

  • Lewis base reactions, such as the synthesis of Selectfluor for electrophilic fluorination .

Physical And Chemical Properties Analysis

  • Hazards : Harmful; GHS labeling with warning symbols

Scientific Research Applications

  • Synthetic Transformation of Aurones

    • Field : Organic Chemistry
    • Application : 1,4-Diazabicyclo[3.2.1]octane plays a vital role in catalyzing the development of novel methodologies and facilitating the creation of intricate compounds .
    • Method : The specific methods of application or experimental procedures are not detailed in the source, but it mentions the use of 1,4-dioxane for enhanced diastereomeric ratios (dr) and enantiomeric excess (ee) .
    • Results : The results or outcomes obtained are not specified in the source .
  • Catalyst and Reagent in Polymerization and Organic Synthesis

    • Field : Polymer Chemistry
    • Application : 1,4-Diazabicyclo[3.2.2]octane, also known as DABCO or TEDA, is used as a catalyst and reagent in polymerization and organic synthesis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Preparation of Pharmaceuticals and Plastics

    • Field : Pharmaceutical and Plastic Industries
    • Application : 1,4-Diazabicyclo[3.2.2]octane is a key intermediate used in the preparation of pharmaceuticals and plastics .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions

    • Field : Organic Chemistry
    • Application : DABCO is frequently used as a base, catalyst, and reagent in organic chemistry. It has been particularly noted for its use as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Production of Polyurethane

    • Field : Polymer Chemistry
    • Application : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • pH Adjustment in Oxygen-Sensitive Resin

    • Field : Material Science
    • Application : DABCO is used to adjust the pH of the oxygen-sensitive resin used in time-limited DVDs .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Catalyst for Morita–Baylis–Hillman and Knoevenagel Reactions

    • Field : Organic Chemistry
    • Application : DABCO is frequently used as a base, catalyst, and reagent in organic chemistry. It has been particularly noted for its use as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Production of Polyurethane

    • Field : Polymer Chemistry
    • Application : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • pH Adjustment in Oxygen-Sensitive Resin

    • Field : Material Science
    • Application : DABCO is used to adjust the pH of the oxygen-sensitive resin used in time-limited DVDs .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Future Directions

Research on DABCO continues, including its applications in novel IR optical perovskites with high laser damage thresholds and potential as a new promising nonlinear optical material .

properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEEFYFFBAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494984
Record name 1,4-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[3.2.1]octane

CAS RN

5167-08-8
Record name 1,4-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.1]octane
Reactant of Route 2
1,4-Diazabicyclo[3.2.1]octane
Reactant of Route 3
1,4-Diazabicyclo[3.2.1]octane
Reactant of Route 4
1,4-Diazabicyclo[3.2.1]octane
Reactant of Route 5
1,4-Diazabicyclo[3.2.1]octane
Reactant of Route 6
1,4-Diazabicyclo[3.2.1]octane

Citations

For This Compound
42
Citations
HC Cunningham, AR Day - The Journal of Organic Chemistry, 1973 - ACS Publications
Melting points were determined in a Thomas-Hoover melting point apparatus. Infrared spectra (KBr) were obtained with a Perkin-Elmer Model 521 spectrophotometer. Ultraviolet spec-…
Number of citations: 5 pubs.acs.org
SN Britvin, AM Rumyantsev, AE Zobnina… - Journal of Molecular …, 2017 - Elsevier
Molecular structure of 1,4-diazabicyclo[3.2.1]octane, a parent ring of TAN1251 family of alkaloids, is herein characterized for the first time in comparison with the structure of nortropane (…
Number of citations: 3 www.sciencedirect.com
PA Sturm, M Cory, DW Henry, JW McCall… - Journal of Medicinal …, 1977 - ACS Publications
3-Aminopyrrolidines bearing acyl substituents on either nitrogen and N-acylated l, 4-diazabicyclo [3.2. 1] octanes are potent microfilaricides in the Litomosoides carinii gerbil test system …
Number of citations: 18 pubs.acs.org
HL Ammon, PH Mazzocchi, MC Regan… - … Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) Benzo[b][1,4]diazabicyclo[3.2.1]octane, a molecule containing a -C(sp2) single bond Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-…
Number of citations: 54 scripts.iucr.org
WM Dean - 2016 - eprints.nottingham.ac.uk
This thesis details the development of methods for and application of the synthesis of carbon carbon bonds using organic sulfur(IV) chemistry. More specifically, the formation of C(sp2) C…
Number of citations: 2 eprints.nottingham.ac.uk
JS Kiely, MP Hutt, TP Culbertson… - Journal of medicinal …, 1991 - ACS Publications
A series of quinoloneand naphthyridine antibacterial agents possessing as the C7-heterocycle bicyclic 2, 5-diazabicyclo [n. 2. m] alkanes, where= 2, 3 and m= 1, 2, and a series …
Number of citations: 23 pubs.acs.org
DJ Wardrop, A Basak - Organic Letters, 2001 - ACS Publications
A formal synthesis of the muscarinic M 1 receptor antagonist (−)-TAN1251A (7) from l-tyrosine is described. Central to this venture has been the construction of the 1-azaspiro[4.5]…
Number of citations: 137 pubs.acs.org
D Manetti, C Bellucci, S Dei, E Teodori, K Varani… - European Journal of …, 2016 - Elsevier
As a continuation of previous work on quinoline derivatives, which showed some preference (2–3 times) for the α7 with respect to α4β2 acetylcholine nicotinic receptors (nAChRs), we …
Number of citations: 4 www.sciencedirect.com
PA Sturm, M Cory, DW Henry, JW McCall… - Journal of Medicinal …, 1977 - ACS Publications
Department of Parasitology, College of Veterinary Medicine, University of Georgia, Athens, Georgia 30602. Received March 21, 1977 cis-and trans-1, 2-cyclobutanediamines bearing …
Number of citations: 16 pubs.acs.org
D Gündisch, C Eibl - Expert opinion on therapeutic patents, 2011 - Taylor & Francis
Introduction: Nicotinic acetylcholine receptors (nAChRs), pentameric ligand-gated cation channels, are potential targets for the development of therapeutics for a variety of disease states…
Number of citations: 55 www.tandfonline.com

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